molecular formula C13H14ClN3O2 B13429992 5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one

5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one

Cat. No.: B13429992
M. Wt: 279.72 g/mol
InChI Key: NYDHNJOWVBGWOC-QMMMGPOBSA-N
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Description

5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one is a heterocyclic compound that contains a naphthyridine core structure

Preparation Methods

The synthesis of 5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmaceutical agent due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one include other naphthyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some chemical properties and biological activities but can differ in their specific interactions and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H14ClN3O2/c1-8-7-19-5-4-17(8)11-6-10(14)9-2-3-12(18)16-13(9)15-11/h2-3,6,8H,4-5,7H2,1H3,(H,15,16,18)/t8-/m0/s1

InChI Key

NYDHNJOWVBGWOC-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC(=O)N3)C(=C2)Cl

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC(=O)N3)C(=C2)Cl

Origin of Product

United States

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